molecular formula C15H23ClN2O B1423393 N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride CAS No. 6308-67-4

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1423393
CAS RN: 6308-67-4
M. Wt: 282.81 g/mol
InChI Key: ZQZQTMXPDNSHGH-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O. It has a molecular weight of 282.81 g/mol. This compound is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .


Molecular Structure Analysis

The InChI code for N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is 1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H . The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a solid at room temperature . It has a molecular weight of 282.81 g/mol and a molecular formula of C15H23ClN2O.

Scientific Research Applications

Antimicrobial Agent Synthesis

The synthesis of novel compounds incorporating N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride and similar structures has shown promising antimicrobial activity. For instance, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones were synthesized, demonstrating significant antimicrobial properties against various bacteria and fungi. This suggests the potential of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride as a building block in creating effective antimicrobial agents (Attia et al., 2013).

Chemical Synthesis and Molecular Design

The compound and its derivatives are widely used in the synthesis of complex molecules. For example, reactions involving N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride have led to the development of various compounds, including those with potential applications in treating conditions such as breast cancer, as indicated by sigma receptor scintigraphy studies (Caveliers et al., 2002). Additionally, the synthesis of novel CCR5 antagonists, critical for HIV-1 treatment, incorporates similar structures, highlighting the compound's importance in medicinal chemistry (Bi, 2015).

Antituberculosis and Anticonvulsant Activities

Certain derivatives synthesized from N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride have shown promising activity against tuberculosis and potential anticonvulsant properties. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized, displaying significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013). Additionally, compounds synthesized using structural leads similar to N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride were evaluated for anticonvulsant activity, offering new avenues for the treatment of seizures (Ho et al., 2001).

Enzymatic Resolution and Receptor Modulation

The compound and its derivatives have been utilized in the enzymatic resolution of racemic mixtures, showcasing its potential in creating stereoselectively active pharmaceutical ingredients. A novel amidase acting on derivatives of N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride was characterized for its enantioselective properties (Nojiri et al., 2014). Additionally, the compound has been part of studies related to receptor modulation, particularly in the context of cannabinoid receptors, offering insights into receptor pharmacology and potential therapeutic applications (Price et al., 2005).

properties

IUPAC Name

N-benzyl-N-ethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQTMXPDNSHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50713734
Record name N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride

CAS RN

6308-67-4
Record name NSC42254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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